molecular formula C20H18N4O2 B11963520 Methyl 2-amino-1-(2,4-dimethylphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate

Methyl 2-amino-1-(2,4-dimethylphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate

Cat. No.: B11963520
M. Wt: 346.4 g/mol
InChI Key: VXKYIHSTVBDUTL-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-(2,4-dimethylphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-1-(2,4-dimethylphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Pyrrolo Group: The pyrrolo group can be introduced through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-(2,4-dimethylphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce dihydroquinoxalines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-1-(2,4-dimethylphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds with similar quinoxaline cores but different substituents.

    Pyrroloquinoxalines: Compounds with similar pyrroloquinoxaline structures but different functional groups.

Uniqueness

Methyl 2-amino-1-(2,4-dimethylphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.

Biological Activity

Methyl 2-amino-1-(2,4-dimethylphenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carboxylate is a complex organic compound belonging to the pyrroloquinoxaline family. Its molecular formula is C20_{20}H18_{18}N4_{4}O2_{2}, and it is characterized by a unique structural combination that includes a methyl ester functional group, an amino group, and a dimethylphenyl substituent. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition.

Anticancer Properties

Research indicates that derivatives of pyrroloquinoxaline compounds, including this compound, exhibit significant anticancer properties. The mechanism of action typically involves the inhibition of key cellular pathways associated with tumor growth and proliferation.

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as COX-2 and LDHA, which are involved in cancer metabolism and inflammation .
  • Targeting Cell Signaling Pathways : Compounds in this class can interact with various receptor tyrosine kinases (RTKs), including EGFR and VEGFR, disrupting signaling pathways that promote cancer cell survival and proliferation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of specific substituents on the quinoxaline core can enhance or diminish its efficacy against cancer cells.

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Methyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo(2,3-b)quinoxaline-3-carboxylatePropene substituentPotential anti-cancer propertiesDifferent alkene substitution
Ethyl 2-amino-1-(2,4-dimethylphenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carboxylateEthyl ester instead of methylSimilar anti-cancer activityVariance in ester group affects solubility
Methyl 2-amino-1-(pentyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carboxylatePentyl substituentLimited studies on biological effectsLonger aliphatic chain may influence lipophilicity

Case Studies

In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance:

  • Colorectal Cancer : The compound was tested against HCT-116 and LoVo cells, showing significant inhibition of cell growth at specific concentrations. The IC50_{50} values were comparable to established chemotherapeutic agents .

Antimicrobial Activity

Preliminary investigations suggest that this compound may also possess antimicrobial properties. The interaction with bacterial enzymes could provide a basis for further exploration in antibiotic development.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

methyl 2-amino-1-(2,4-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C20H18N4O2/c1-11-8-9-15(12(2)10-11)24-18(21)16(20(25)26-3)17-19(24)23-14-7-5-4-6-13(14)22-17/h4-10H,21H2,1-3H3

InChI Key

VXKYIHSTVBDUTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC)N)C

Origin of Product

United States

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